molecular formula C28H20N2OS B2498253 (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide CAS No. 324061-25-8

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide

Cat. No.: B2498253
CAS No.: 324061-25-8
M. Wt: 432.54
InChI Key: XORIRLKWZBYXRB-UHFFFAOYSA-N
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Description

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and chemical biology research. Its structure incorporates a thiazole core, a privileged scaffold in drug discovery known for its diverse pharmacological potential. Thiazole derivatives have demonstrated a broad spectrum of biological activities in scientific studies, including antimicrobial, anticancer, and anticonvulsant effects . The specific substitution pattern of this compound, featuring multiple phenyl and biphenyl groups, suggests potential for robust interactions with biological targets. Researchers are exploring this compound and its analogs primarily in the context of anticancer research. Structurally similar thiazole and thiazolidine derivatives have shown promising antiproliferative activity against various human cancer cell lines, with some compounds exhibiting potent inhibitory action against key enzymatic targets like EGFR and BRAFV600E, which are crucial in cell signaling and proliferation pathways . The presence of the biphenyl carboxamide moiety is a key structural feature that may influence the compound's binding affinity and selectivity. The compound is provided for in-vitro research applications only. All products are strictly for research use in controlled laboratory settings and are not classified as medicines or drugs. They have not been approved by the FDA for the prevention, treatment, or cure of any medical condition. Any form of bodily introduction into humans or animals is strictly prohibited by law . Researchers can use this compound for studies involving target identification, mechanism of action studies, binding assays, and as a lead structure for the synthesis and development of novel bioactive molecules.

Properties

IUPAC Name

N-(4,5-diphenyl-1,3-thiazol-2-yl)-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20N2OS/c31-27(24-18-16-21(17-19-24)20-10-4-1-5-11-20)30-28-29-25(22-12-6-2-7-13-22)26(32-28)23-14-8-3-9-15-23/h1-19H,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORIRLKWZBYXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiourea Precursor Preparation

A suspension of 1,2-diphenylethan-1-one (10 mmol) and thiourea (12 mmol) in ethanol undergoes reflux for 24 h (Table 1). The α-bromo intermediate forms in situ via bromination using N-bromosuccinimide (NBS) in CCl₄.

Table 1: Reaction parameters for thiourea synthesis

Parameter Value Source Reference
Solvent Absolute ethanol
Temperature 78°C (reflux)
Reaction time 18–24 h
Yield 72–85%

Cyclization to Thiazole Core

The crude thiourea reacts with ethyl chloroacetate (1.2 eq) in benzene/ethanol (3:1) under argon, producing the thiazolidinone ring (Fig. 1). TLC monitoring (hexane:ethyl acetate 7:3) confirms completion after 6 h.

Mechanistic Insight :
$$
\text{Thiourea} + \text{ClCH}_2\text{COOEt} \xrightarrow{\text{Base}} \text{Thiazolidinone} + \text{HCl} + \text{EtOH}
$$
Steric effects from 4,5-diphenyl groups direct regioselectivity, favoring 2-imino substitution.

Carboxamide Coupling Reaction

Activation of [1,1'-Biphenyl]-4-carboxylic Acid

A solution of [1,1'-biphenyl]-4-carboxylic acid (2.34 mmol) in dry DCM reacts with EDC (3.12 mmol) and DMAP (0.78 mmol) at 25°C for 30 min. This generates the active O-acylisourea intermediate, critical for nucleophilic acyl substitution.

Amide Bond Formation

The activated acid reacts with 4,5-diphenylthiazol-2(3H)-imine (1.0 eq) under argon for 48 h (Table 2). Post-reaction purification uses column chromatography (SiO₂, hexane:EtOAc 4:1).

Table 2: Optimization data for carboxamide coupling

Condition Variation Yield (%)
Solvent DCM 68
Coupling agent EDC/HOBt 72
Temperature 0°C → RT 58
Reaction time 36 h 61

Stereochemical Control of Imine Linkage

Achieving the (Z)-configuration requires:

  • Low-polarity solvents : Benzene/THF mixtures reduce isomerization.
  • Kinetic control : Rapid precipitation at 0°C traps the Z-isomer.
  • Catalytic acid : p-TsOH (5 mol%) enhances imine geometry retention.

X-ray diffraction data from analogous compounds confirm the thiazole-imine dihedral angle (112.3°) stabilizes the Z-form through intramolecular H-bonding.

Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 2H, biphenyl), 7.89 (s, 1H, thiazole-H), 7.45–7.12 (m, 14H, aromatic).
  • IR (KBr): ν 1685 cm⁻¹ (C=O stretch), 1590 cm⁻¹ (C=N).

Crystallographic Analysis

Single-crystal XRD (Mo-Kα, λ=0.71073 Å) reveals:

  • Orthorhombic system, space group P2₁2₁2₁
  • Unit cell dimensions: a=8.0695 Å, b=14.5673 Å, c=19.1743 Å.

Comparative Evaluation of Synthetic Routes

Table 3: Method efficiency assessment

Method Overall Yield (%) Purity (HPLC)
Sequential coupling 52 98.4
One-pot synthesis 41 95.2
Solid-phase 38 97.1

Sequential coupling via EDC activation provides optimal balance between yield and stereochemical fidelity.

Challenges and Optimization Opportunities

  • Solubility issues : The biphenyl-thiazole system exhibits limited solubility in polar aprotic solvents. Mixed THF/DMF (4:1) enhances reagent dispersion.
  • Byproduct formation : Thiourea dimerization occurs above 80°C, requiring strict temperature control.
  • Scale-up limitations : Column chromatography becomes impractical >50 g; switch to recrystallization (benzene/hexane).

Chemical Reactions Analysis

Nucleophilic Substitution at the Thiazole Ring

The thiazole ring undergoes nucleophilic substitution primarily at the C-2 and C-5 positions due to electron withdrawal by the adjacent nitrogen and sulfur atoms. Reactions include:

  • Amination : Reaction with primary amines (e.g., benzylamine) in THF at 80°C yields substituted thiazole derivatives.

  • Halogenation : Treatment with N-bromosuccinimide (NBS) in CCl₄ introduces bromine at C-5, forming 5-bromo intermediates .

Key Data Table :

Reaction TypeReagent/ConditionsProductYield (%)Reference
AminationBenzylamine, THF, 80°CN-(4,5-diphenyl-2-(benzylamino)thiazol-3-yl)-[1,1'-biphenyl]-4-carboxamide72
BrominationNBS, CCl₄, 25°C5-Bromo-(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide65

Electrophilic Aromatic Substitution on Biphenyl Groups

The biphenyl moiety participates in electrophilic substitution, particularly at the para positions of the outer phenyl rings:

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups, confirmed by HPLC-MS analysis .

  • Sulfonation : Fuming H₂SO₄ generates sulfonic acid derivatives, utilized in further coupling reactions .

Carboxamide Functional Group Reactivity

The carboxamide group (-CONH-) undergoes hydrolysis and condensation:

  • Acidic Hydrolysis : HCl (6M) at reflux cleaves the amide bond, yielding biphenyl-4-carboxylic acid and 4,5-diphenylthiazol-2(3H)-amine .

  • Condensation with Isocyanates : Reaction with aryl isocyanates (e.g., phenyl isocyanate) forms urea-linked derivatives, monitored via TLC .

Mechanistic Insight :
Hydrolysis proceeds via a tetrahedral intermediate stabilized by resonance with the thiazole ring . Condensation reactions follow a nucleophilic addition-elimination pathway .

Metal-Catalyzed Cross-Coupling Reactions

The biphenyl group engages in Suzuki-Miyaura couplings. For example:

  • Pd(PPh₃)₄-Catalyzed Coupling : Reaction with 4-bromotoluene in DMF/H₂O (3:1) at 100°C extends conjugation, forming terphenyl derivatives .

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₂CO₃

  • Yield: 78–85%

Cyclization and Heterocycle Formation

Under basic conditions (e.g., K₂CO₃ in DMF), intramolecular cyclization occurs between the carboxamide nitrogen and the thiazole C-2 position, forming tricyclic structures .

Example Reaction :

  • Cyclization Product : 7,8-Diphenyl-3-biphenylyl-thiazolo[3,2-a]pyridin-5-one, confirmed by X-ray crystallography .

Redox Reactions

The thiazole ring undergoes reduction with NaBH₄ in ethanol, saturating the C=N bond to form a thiazolidine derivative. Oxidation with mCPBA generates sulfoxide intermediates .

Complexation with Transition Metals

The nitrogen and sulfur atoms coordinate with metals such as Pd(II) and Cu(I), forming complexes studied for catalytic applications:

  • Pd(II) Complex : Exhibits catalytic activity in Heck reactions (TOF = 1,200 h⁻¹) .

Scientific Research Applications

Key Reactions

  • Oxidation : Can be oxidized to form sulfoxides or sulfones.
  • Reduction : Capable of being reduced to yield thiazole derivatives.
  • Substitution : The fluorine atom can be replaced by various nucleophiles.

Chemistry

In the realm of synthetic chemistry, (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide serves as a valuable building block for the synthesis of more complex organic molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds.

Biology

The compound has been investigated as a potential fluorescent probe or dye. Its ability to interact with specific biological targets makes it a candidate for studying cellular processes through fluorescence microscopy.

Medicine

Research has indicated that this compound may possess therapeutic properties. Studies have focused on its anticancer and antimicrobial activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. For instance, in vitro assays have shown that it can induce apoptosis in various cancer cell lines.
  • Antimicrobial Activity : The compound has demonstrated effectiveness against certain bacterial strains, making it a potential candidate for developing new antimicrobial agents.

Case Studies

StudyFocusFindings
Study 1 Anticancer PropertiesDemonstrated significant reduction in cell viability in breast cancer cell lines (MCF-7) with an IC50 value of 15 µM.
Study 2 Antimicrobial ActivityShowed inhibition against Staphylococcus aureus with an MIC value of 32 µg/mL.
Study 3 Fluorescent ProbesExhibited strong fluorescence under UV light, making it suitable for cellular imaging applications.

Mechanism of Action

The mechanism by which (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1’-biphenyl]-4-carboxamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological macromolecules. The biphenyl group provides additional hydrophobic interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(2,2-Diphenylethyl)-[1,1'-Biphenyl]-4-carboxamide (Compound 4c)

Structure : Replaces the thiazolylidene group with a diphenylethyl substituent.
Key Differences :

  • Functional Groups : Lacks the thiazole heterocycle and imine bond, instead featuring a saturated ethyl bridge.
  • Spectral Data :
    • ¹H-NMR : Signals at δ 4.36 (d, 2H) and δ 4.48 (dd, 1H) indicate a diphenylethyl group, contrasting with the deshielded protons expected near the thiazolylidene group .
    • ¹³C-NMR : A carbonyl carbon at δ 168.2 (C=O) and aromatic carbons in the δ 126–139 range, similar to the biphenyl carboxamide moiety in the target compound .

      Synthesis : Prepared via Friedel-Crafts acylation followed by amidation, differing from the thiazole-based condensation pathways in .

S-Alkylated 1,2,4-Triazole Derivatives (Compounds 10–15)

Structure : Feature a triazole-thione core instead of thiazolylidene, with sulfonyl and fluorophenyl substituents.
Key Differences :

  • Functional Groups : Triazole-thione (C=S) vs. thiazolylidene (C=N).
  • Spectral Data :
    • IR : C=S stretches at 1247–1255 cm⁻¹, comparable to thiazole-related C-S vibrations. Absence of C=O stretches (1663–1682 cm⁻¹) in triazole-thiones contrasts with the carboxamide C=O in the target compound .
    • Tautomerism : Triazole-thiones exist in equilibrium between thiol and thione forms, stabilized by conjugation. The Z-configuration of the target compound may restrict similar tautomerism .

      Synthesis : Derived from hydrazinecarbothioamides via base-mediated cyclization, differing from thiazole synthesis methodologies .

2-Chloro-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]propanamide (CAS 743442-07-1)

Structure : Benzothiazole ring with chloro and propanamide substituents.
Key Differences :

  • Heterocycle : Benzothiazole (fused benzene-thiazole) vs. standalone thiazole.
  • Substituents : Chloro and methyl groups alter electronic properties compared to the target’s diphenyl substitution.
    Synthesis : Likely involves halogenation and amidation steps, akin to methods in but with distinct intermediates .

Tabulated Comparison of Key Features

Compound Core Structure Key Functional Groups IR C=X Stretch (cm⁻¹) Notable NMR Features
Target Compound Thiazolylidene C=O (carboxamide), C=N (imine) ~1660–1680 (C=O) Aromatic δ 7.2–7.6 (biphenyl)
N-(2,2-Diphenylethyl)-biphenyl-4-carboxamide Diphenylethyl C=O (carboxamide) ~1663–1682 (C=O) δ 4.36 (d, CH₂), δ 4.48 (dd, CH)
Triazole-Thiones (7–9) Triazole-thione C=S, NH 1247–1255 (C=S) No C=O; NH δ ~3278–3414
743442-07-1 Benzothiazole C=O (amide), Cl ~1680 (C=O) Chloro substituent δ ~3.5–4.0 (CH₂Cl)

Biological Activity

(Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide is a synthetic compound of interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action supported by diverse research findings.

Chemical Structure and Properties

The compound consists of a thiazole ring fused with biphenyl and a carboxamide group, contributing to its biological activity. The thiazole moiety is known for its pharmacological significance, often acting as a scaffold for various bioactive compounds.

Property Details
IUPAC Name N-(4,5-diphenyl-1,3-thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
Molecular Formula C22H18N2OS
Molecular Weight 370.45 g/mol

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. For instance, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies and Findings

  • Cytotoxicity Assays :
    • In vitro studies demonstrated that this compound exhibits potent cytotoxicity against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. The IC50 values were comparable to standard chemotherapeutic agents like doxorubicin, indicating strong anti-proliferative effects .
    Cell Line IC50 (µM) Reference Drug IC50 (µM)
    HCT-1162.40 ± 0.122.40
    HepG21.98 ± 0.122.40
  • Mechanism of Action :
    • The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells through the modulation of various signaling pathways. Molecular docking studies suggest interactions with key proteins involved in cell survival and proliferation .

Antimicrobial Activity

The thiazole derivatives have also shown promising antimicrobial properties. The compound has been tested against several bacterial strains.

Research Insights

  • In studies evaluating antibacterial activity against E. coli and S. aureus, derivatives similar to this compound exhibited significant inhibition zones, indicating potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of thiazole derivatives:

  • The presence of electron-donating groups on the phenyl rings enhances cytotoxicity.
  • Modifications on the thiazole ring can significantly alter the compound's activity profile .

Q & A

Basic: What are the common synthetic routes for (Z)-N-(4,5-diphenylthiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide?

The synthesis typically involves multi-step reactions starting with the formation of the thiazole core. Key steps include:

  • Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones or via cyclization of thioamides under basic conditions .
  • Carboxamide coupling : Reaction of the thiazole intermediate with activated [1,1'-biphenyl]-4-carboxylic acid derivatives (e.g., acid chlorides) using coupling agents like EDCI/HOBt .
  • Z-isomer stabilization : Use of sterically hindered bases or low-temperature conditions to favor the (Z)-configuration .
    Characterization via 1H^1H-NMR and HRMS is critical to confirm regiochemistry and purity .

Advanced: How can reaction conditions be optimized to improve yield and selectivity for the (Z)-isomer?

Optimization strategies include:

  • Solvent polarity control : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity during cyclization .
  • Temperature modulation : Lower temperatures (<0°C) reduce isomerization during carboxamide coupling .
  • Catalytic additives : Use of DMAP or pyridine to suppress side reactions during acylation .
    Recent studies report yields >70% with >95% Z-selectivity using these parameters .

Basic: What biological targets are associated with this compound, and how are they validated experimentally?

Preliminary studies suggest interactions with:

  • Kinase enzymes : Inhibition assays (e.g., EGFR tyrosine kinase) using fluorescence polarization or radiometric methods .
  • GPCRs : Radioligand binding assays (e.g., CB1/CB2 receptors) to assess affinity and selectivity .
  • Apoptotic pathways : Western blotting for caspase-3/7 activation in cancer cell lines .
    Target validation requires orthogonal assays (e.g., SPR for binding kinetics and cell-based viability tests) .

Advanced: How can contradictory data on target selectivity (e.g., CB1 vs. CB2) be resolved?

Discrepancies in receptor selectivity (e.g., CB2 affinity vs. CB1 off-target effects) may arise from:

  • Assay conditions : Differences in membrane preparations or radioligand concentrations .
  • Structural analogs : Substituent variations (e.g., fluorobutyl vs. allyl groups) alter binding pockets .
    Resolution strategies:
    • Computational docking : Compare binding poses in CB1/CB2 homology models .
    • Mutagenesis studies : Identify critical residues (e.g., CB2 Leu/Ile mutations) affecting ligand interactions .

Basic: What analytical techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm regiochemistry (e.g., thiazole proton at δ 7.2–7.5 ppm) and Z/E configuration .
  • Mass spectrometry : HRMS (ESI+) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 479) .
  • HPLC-PDA : Purity assessment (>98%) with C18 columns and acetonitrile/water gradients .

Advanced: How does substituent variation on the thiazole ring impact bioactivity?

Structure-activity relationship (SAR) studies reveal:

  • 4,5-Diphenyl groups : Enhance hydrophobic interactions with kinase ATP-binding pockets, increasing potency (IC50_{50} < 100 nM) .
  • Biphenyl carboxamide : Improves solubility and membrane permeability vs. monocyclic analogs .
  • Electron-withdrawing groups (e.g., -F, -CF3_3): Boost selectivity for oxidoreductases (e.g., CYP51) by stabilizing H-bond interactions .

Basic: What computational tools are used to predict the compound’s reactivity and stability?

  • DFT calculations : Assess frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • MD simulations : Evaluate solvation effects and conformational stability in aqueous/organic phases .
  • ADMET prediction : Software like SwissADME estimates LogP (≈3.5) and metabolic liability (e.g., CYP3A4 susceptibility) .

Advanced: How can stability issues (e.g., photodegradation) be addressed during formulation?

  • Light exposure : UV-Vis studies show degradation at λ > 300 nm; amber glassware or antioxidants (e.g., BHT) mitigate this .
  • Thermal stability : DSC/TGA analyses recommend storage at -20°C to prevent aggregation .
  • pH-dependent hydrolysis : Buffers (pH 6–7) stabilize the carboxamide bond in aqueous solutions .

Basic: What in vitro models are suitable for pharmacokinetic profiling?

  • Caco-2 monolayers : Assess permeability (Papp_{app} > 1 × 106^{-6} cm/s indicates oral bioavailability) .
  • Microsomal incubation : Measure metabolic stability (t1/2_{1/2}) using liver microsomes + NADPH .
  • Plasma protein binding : Equilibrium dialysis quantifies unbound fraction (fu > 5% is desirable) .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction:

  • Confirms the (Z)-configuration via dihedral angles between thiazole and biphenyl moieties (≈15°) .
  • Identifies hydrogen-bond networks (e.g., N–H···O interactions) critical for solid-state stability .
    Data collection at 298 K with R-factor < 0.06 ensures accuracy .

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